molecular formula C18H24N2O3S3 B12704247 4,5-Dihydro-3-methyl-2-(3-(3-methylthiazolidin-2-ylidene)prop-1-enyl)thiazolium toluene-p-sulphonate CAS No. 83898-24-2

4,5-Dihydro-3-methyl-2-(3-(3-methylthiazolidin-2-ylidene)prop-1-enyl)thiazolium toluene-p-sulphonate

Cat. No.: B12704247
CAS No.: 83898-24-2
M. Wt: 412.6 g/mol
InChI Key: RHTMODJHKCKOBO-UHFFFAOYSA-M
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Description

4,5-Dihydro-3-methyl-2-(3-(3-methylthiazolidin-2-ylidene)prop-1-enyl)thiazolium toluene-p-sulphonate is a complex organic compound with a unique structure that includes thiazolium and thiazolidinylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-3-methyl-2-(3-(3-methylthiazolidin-2-ylidene)prop-1-enyl)thiazolium toluene-p-sulphonate typically involves multi-step organic reactions. The starting materials often include thiazole derivatives and appropriate alkylating agents. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-3-methyl-2-(3-(3-methylthiazolidin-2-ylidene)prop-1-enyl)thiazolium toluene-p-sulphonate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions may vary depending on the desired outcome, but they often require specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

4,5-Dihydro-3-methyl-2-(3-(3-methylthiazolidin-2-ylidene)prop-1-enyl)thiazolium toluene-p-sulphonate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-3-methyl-2-(3-(3-methylthiazolidin-2-ylidene)prop-1-enyl)thiazolium toluene-p-sulphonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolium and thiazolidinylidene derivatives, such as:

  • 4,5-Dihydro-3-methyl-2-(3-(3-methylthiazolidin-2-ylidene)prop-1-enyl)thiazolium methyl sulphate
  • 4,5-Dihydro-3-methyl-2-(3-(3-methylthiazolidin-2-ylidene)prop-1-enyl)thiazolium chloride

Uniqueness

What sets 4,5-Dihydro-3-methyl-2-(3-(3-methylthiazolidin-2-ylidene)prop-1-enyl)thiazolium toluene-p-sulphonate apart is its specific combination of functional groups and its unique chemical properties

Properties

CAS No.

83898-24-2

Molecular Formula

C18H24N2O3S3

Molecular Weight

412.6 g/mol

IUPAC Name

4-methylbenzenesulfonate;(2E)-3-methyl-2-[(E)-3-(3-methyl-4,5-dihydro-1,3-thiazol-3-ium-2-yl)prop-2-enylidene]-1,3-thiazolidine

InChI

InChI=1S/C11H17N2S2.C7H8O3S/c1-12-6-8-14-10(12)4-3-5-11-13(2)7-9-15-11;1-6-2-4-7(5-3-6)11(8,9)10/h3-5H,6-9H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

RHTMODJHKCKOBO-UHFFFAOYSA-M

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CN\1CCS/C1=C/C=C/C2=[N+](CCS2)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1CCSC1=CC=CC2=[N+](CCS2)C

Origin of Product

United States

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